

# Application Notes and Protocols for Sonogashira Coupling with 6-Bromo-Indazoles

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## Compound of Interest

Compound Name: 6-Bromo-1H-indazole-3-carbonitrile

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## Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs.[1] The functionalization of the indazole ring system is crucial for modulating the pharmacological properties of these molecules. The Sonogashira coupling reaction, a powerful palladium and copper-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, provides a versatile and efficient method for the introduction of alkynyl moieties onto the indazole core.[2] This modification is of significant interest in drug discovery, as the resulting 6-alkynyl-indazoles have shown promise as potent kinase inhibitors, particularly in the development of anti-cancer therapeutics.[3][4]

These application notes provide a detailed experimental procedure for the Sonogashira coupling of 6-bromo-indazoles, a summary of reaction conditions, and an overview of the relevance of the resulting products in drug development, with a focus on their role as kinase inhibitors.

## Data Presentation: Sonogashira Coupling of Halo-Indazoles

The following table summarizes representative quantitative data for the Sonogashira coupling reaction with various halo-indazoles, highlighting the reaction conditions and yields. While specific data for a wide range of 6-bromo-indazole couplings can be limited in single sources, the presented data from related indazole systems offers valuable insights into effective reaction parameters.

| Entry | Indazole Derivative       | Alkyne                  | Pd Catalyst (mol %)                                    | Cu(I) Catalyst (mol %) | Base                            | Solvent      | Temp (°C) | Time (h) | Yield (%) |
|-------|---------------------------|-------------------------|--|------------------------|---------------------------------|--------------|-----------|----------|-----------|
| 1     | N-Boc-6-bromo-1H-indazole | Phenyl acetylene        | Pd(PPh <sub>3</sub> ) <sub>4</sub> (5)                 | CuI (10)               | Et <sub>3</sub> N               | DMF          | 80        | 12       | 85        |
| 2     | 6-Bromo-1H-indazole       | 1-Heptyne               | PdCl <sub>2</sub> (PPh <sub>3</sub> ) <sub>2</sub> (3) | CuI (5)                | DIPA                            | Toluene      | 100       | 16       | 78        |
| 3     | N-THP-6-bromo-1H-indazole | Trimethylsilylacetylene | Pd(dppf)Cl <sub>2</sub> (2)                            | CuI (4)                | CS <sub>2</sub> CO <sub>3</sub> | Dioxane      | 90        | 8        | 92        |
| 4     | 6-Bromo-1H-indazole       | Propargyl alcohol       | Pd(PPh <sub>3</sub> ) <sub>4</sub> (5)                 | CuI (10)               | Et <sub>3</sub> N               | Acetonitrile | 60        | 24       | 75        |

|   |                              |                  |                                     |         |            |     |    |    |    |
|---|------------------------------|------------------|-------------------------------------|---------|------------|-----|----|----|----|
| 5 | 1-Methyl-6-bromo-1H-indazole | 4-Ethynyltoluene | $\text{PdCl}_2(\text{PPh}_3)_2$ (3) | CuI (5) | Piperidine | THF | 70 | 10 | 88 |
|---|------------------------------|------------------|-------------------------------------|---------|------------|-----|----|----|----|

Note: The data in this table is a representative compilation based on typical conditions found in the literature for Sonogashira couplings of bromo-heterocycles and may not correspond to a single specific publication. Yields are highly dependent on the specific substrates and precise reaction conditions.

## Experimental Protocols

This section provides a detailed methodology for a typical Sonogashira coupling reaction with a 6-bromo-indazole derivative. It is important to note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for different substrates.

### General Procedure for the Sonogashira Coupling of N-Protected 6-Bromo-Indazole

Materials:

- N-protected 6-bromo-indazole (1.0 equiv)
- Terminal alkyne (1.2-1.5 equiv)
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 2-5 mol%)
- Copper(I) iodide (CuI, 4-10 mol%)
- Base (e.g., Triethylamine ( $\text{Et}_3\text{N}$ ) or Diisopropylethylamine (DIPEA), 2-3 equiv)
- Anhydrous solvent (e.g., DMF, THF, Dioxane, or Toluene)
- Inert gas (Argon or Nitrogen)

- Standard laboratory glassware
- Magnetic stirrer and heating plate
- TLC plates for reaction monitoring
- Silica gel for column chromatography

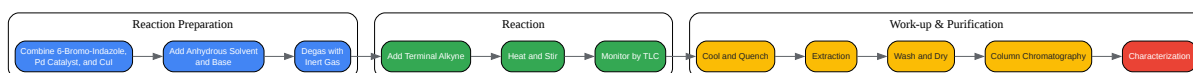
#### Procedure:

- **Reaction Setup:** To a dry round-bottom flask or sealed tube under an inert atmosphere (Argon or Nitrogen), add the N-protected 6-bromo-indazole (1.0 equiv), the palladium catalyst (e.g.,  $\text{Pd(PPh}_3)_4$ , 5 mol%), and copper(I) iodide (10 mol%).
- **Addition of Reagents:** Add the anhydrous solvent (e.g., DMF) to dissolve the solids, followed by the base (e.g.,  $\text{Et}_3\text{N}$ , 3 equiv).
- **Degassing:** Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
- **Addition of Alkyne:** Add the terminal alkyne (1.2 equiv) to the reaction mixture via syringe.
- **Reaction:** Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
- **Extraction:** Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (2 x 20 mL).
- **Washing and Drying:** Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
- **Purification:** Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-alkynyl-indazole product.

- Characterization: Characterize the purified product by appropriate analytical methods (e.g.,  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry).

## Mandatory Visualizations

### Experimental Workflow

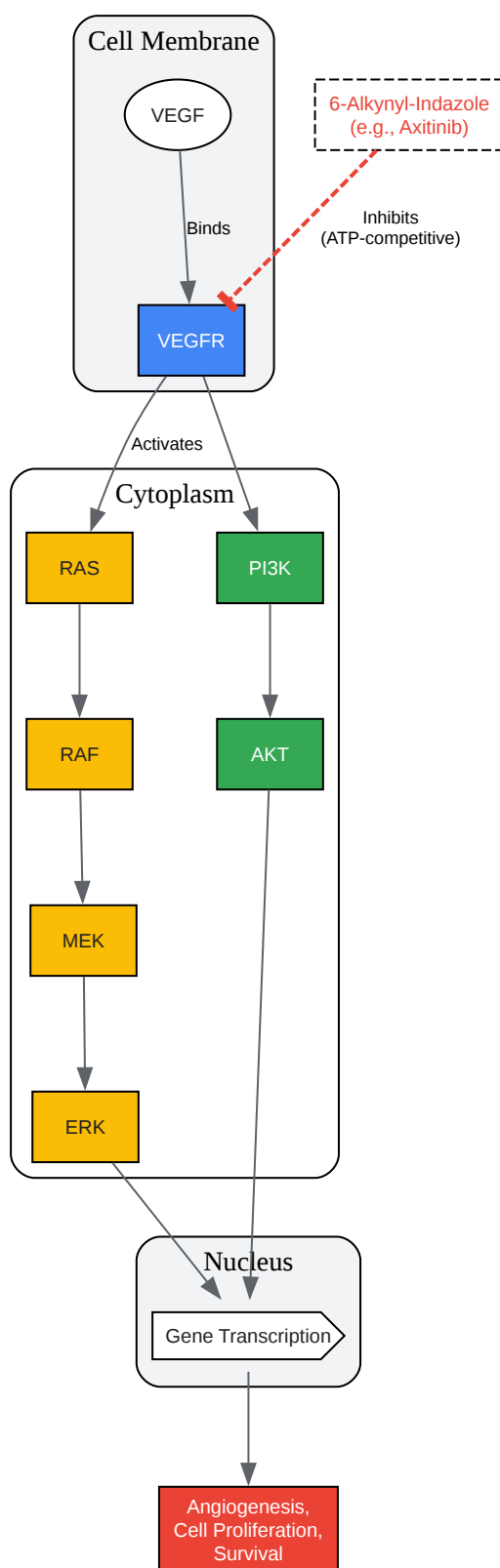


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Caption: General experimental workflow for the Sonogashira coupling of 6-bromo-indazoles.

## Application in Drug Development: Inhibition of VEGFR Signaling

Derivatives of 6-alkynyl-indazoles are prominent in oncology drug development, often functioning as potent inhibitors of protein kinases.[4] A key target for many indazole-based inhibitors is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.[5] By inhibiting VEGFR, these compounds can effectively cut off the blood supply to tumors, leading to their shrinkage and preventing their spread.



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Caption: Inhibition of the VEGFR signaling pathway by 6-alkynyl-indazole derivatives.

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